8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline

Catalog No.
S2865158
CAS No.
914090-70-3
M.F
C23H15N3
M. Wt
333.394
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline

CAS Number

914090-70-3

Product Name

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline

IUPAC Name

8-(6-quinolin-8-ylpyridin-2-yl)quinoline

Molecular Formula

C23H15N3

Molecular Weight

333.394

InChI

InChI=1S/C23H15N3/c1-6-16-8-4-14-24-22(16)18(10-1)20-12-3-13-21(26-20)19-11-2-7-17-9-5-15-25-23(17)19/h1-15H

InChI Key

VRCRCENCVUTAKX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C3=NC(=CC=C3)C4=CC=CC5=C4N=CC=C5)N=CC=C2

Solubility

not available

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline, also known as 2,6-di(quinolin-8-yl)pyridine, is a complex organic compound with the molecular formula C23H15N3. This compound features a unique structure that combines quinoline and pyridine moieties, which are known for their significant biological activity and potential applications in medicinal chemistry. The presence of multiple aromatic rings contributes to its stability and interaction with various biological targets.

  • Search of Scientific Databases

    A search of scientific databases like PubChem [] and SciFinder [] doesn't reveal any published research specifically focused on this molecule.

  • Structural Similarity

    Since 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline contains multiple heterocyclic rings including quinoline and pyridine, it might share some structural similarities with other molecules being investigated for various purposes. However, identifying specific research applications would require further investigation of its chemical properties and potential biological activity.

Future Research Directions:

Given the lack of current research, 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline could be a potential candidate for future scientific studies in various fields, depending on its synthesizability, physical and chemical properties, and biological activity. Here are some potential areas of exploration:

  • Material Science

    The conjugated aromatic system present in the molecule could be of interest for research in organic electronics or optoelectronic materials.

  • Medicinal Chemistry

    The presence of nitrogen heterocycles might indicate potential for interaction with biological targets. However, in-vitro and in-vivo studies would be necessary to assess its pharmacological properties.

The chemical behavior of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline is characterized by its ability to undergo various reactions typical of quinoline derivatives. Key reactions include:

  • Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Metal Coordination: This compound can form coordination complexes with transition metals, enhancing its utility in catalysis and material science.
  • Reduction and Oxidation: The nitrogen atoms in the structure may undergo reduction or oxidation, affecting the compound's electronic properties and reactivity.

Research indicates that 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline exhibits notable biological activities, particularly in anticancer research. Similar compounds have shown:

  • Antitumor Activity: Studies suggest that derivatives of quinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antioxidant Properties: Compounds with similar structures have demonstrated antioxidant effects, potentially mitigating oxidative stress in biological systems .

The synthesis of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Reacting pyridine derivatives with quinoline precursors under acidic or basic conditions to form the desired product.
  • Cyclization Techniques: Utilizing cyclization methods to create the fused ring system characteristic of this compound.
  • Metal-Catalyzed Reactions: Employing palladium or other metal catalysts for cross-coupling reactions to enhance yield and selectivity .

The unique structural properties of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline allow for diverse applications:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.
  • Material Science: The compound's ability to form complexes with metals can be utilized in creating luminescent materials or catalysts.
  • Biochemical Probes: Its fluorescent properties may be exploited in biological imaging and sensing applications.

Interaction studies involving 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline have focused on its binding affinity to various biological targets:

  • DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA, leading to inhibition of replication and transcription processes .
  • Protein Binding: Investigations into how this compound interacts with specific proteins may reveal its mechanism of action in anticancer activity.

Similar Compounds: Comparison

Several compounds share structural similarities with 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-(Quinolin-8-yl)pyridineQuinoline-Pyridine HybridExhibits strong fluorescence properties
2,6-Di(quinolin-8-yl)pyridineBis(quinoline) DerivativeEnhanced metal coordination capabilities
4-AnilinoquinolineAniline Substituted QuinolineKnown for potent anticancer activity
Quinoline DerivativesVarious Substituted QuinolinesBroad range of biological activities

Each of these compounds possesses unique characteristics that differentiate them from 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline, particularly in terms of their biological activities and chemical reactivities.

Palladium-Catalyzed Cross-Coupling Strategies for Bicyclic Framework Assembly

The synthesis of 8-[6-(quinolin-8-yl)pyridin-2-yl]quinoline relies heavily on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to establish the critical C–C bonds between quinoline and pyridine moieties. This method involves the coupling of 8-bromoquinoline derivatives with pyridine-based boronic acid esters under controlled conditions. Key steps include:

  • Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are employed to facilitate oxidative addition and transmetallation.
  • Base and Solvent: Sodium carbonate or potassium phosphate are commonly used as bases, with dioxane or THF as solvents to enhance reaction efficiency.
  • Temperature Control: Reactions typically proceed at 80–100°C, though microwave-assisted protocols have been developed to reduce reaction times to 30–60 minutes while maintaining high yields.

This approach enables the formation of the central pyridine ring via sequential coupling reactions, ensuring regioselectivity and minimizing side reactions.

One-Step Pyridine Ring Formation via Cyclocondensation Reactions

Alternative synthetic routes employ cyclocondensation to directly assemble the pyridine core. For example, 1,5-dioxopentane derivatives react with ammonia under high-temperature conditions (450°C) to form pyridine intermediates, which are subsequently functionalized with quinoline units. While less commonly reported for this specific compound, analogous methods for related heterocycles involve:

  • Aldol Condensation: Formation of dioxopentane precursors via aldol reactions between aldehydes and ketones.
  • Dehydrogenation: Aromatization of dihydropyridine intermediates to yield pyridine rings.

These methods offer scalability but require precise control of stoichiometry and reaction conditions to avoid byproduct formation.

Optimization of Reaction Conditions for High-Yield Production

Optimization efforts focus on maximizing efficiency while minimizing impurities. Key parameters include catalyst loading, solvent polarity, and reaction time.

MethodReaction ConditionsYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, dioxane, 100°C, 12–24 hr70–85%
Microwave-AssistedPdCl₂(dppf), DMF, 200°C, 30 min49–87%
Cyclocondensation1,5-Dioxopentane, NH₃, 450°C, gas-phase flowN/A*

*Yields for cyclocondensation-specific routes are not explicitly reported for this compound.

Microwave irradiation significantly accelerates reaction kinetics, enabling rapid synthesis with minimal byproduct formation. Solvent choice (e.g., DMF vs. THF) impacts solubility and reaction homogeneity, with polar aprotic solvents often preferred for high-yield outcomes.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography provides critical insights into the molecular conformation and intermolecular interactions. For structurally related complexes, such as Ru(II) derivatives incorporating 2,6-di(quinolin-8-yl)pyridine ligands, the following features are observed:

  • Molecular Planarity: The quinoline and pyridine rings adopt coplanar arrangements, stabilized by π-π interactions between adjacent aromatic systems.
  • Coordination Geometry: In Ru complexes, the ligand binds meridionally, with nitrogen atoms from quinoline and pyridine rings coordinating to the metal center.
  • Crystal Packing: Offset π-π stacking dominates in the solid state, with intercentroid distances ranging from 3.36 to 3.59 Å.

For 8-[6-(quinolin-8-yl)pyridin-2-yl]quinoline, similar packing motifs are anticipated, with hydrogen bonding involving quinoline nitrogen atoms further stabilizing the lattice.

XLogP3

4.7

Dates

Modify: 2023-08-17

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